molecular formula C15H20F3N3O B2553098 2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide CAS No. 256958-77-7

2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide

Cat. No.: B2553098
CAS No.: 256958-77-7
M. Wt: 315.34
InChI Key: UEDNJEMRVAIXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide is a synthetic compound that features a piperazine ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide typically involves the reaction of 3-(trifluoromethyl)aniline with 2-methyl-2-chloropropanamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the aniline derivative attacks the carbonyl carbon of the chloropropanamide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-trifluoromethylaniline: A related compound used in the synthesis of various pharmaceuticals.

    2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide: Another compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to its specific combination of a piperazine ring and a trifluoromethylphenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it valuable for various applications.

Properties

IUPAC Name

2-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c1-14(2,13(19)22)21-8-6-20(7-9-21)12-5-3-4-11(10-12)15(16,17)18/h3-5,10H,6-9H2,1-2H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDNJEMRVAIXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.